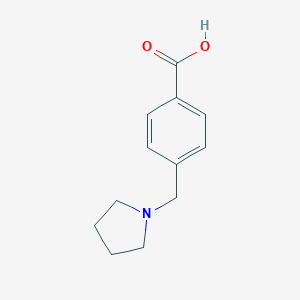

4-(pyrrolidin-1-ylmethyl)benzoic Acid

Description

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEIPZUTRVMWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360248 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159691-25-5 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(pyrrolidin-1-ylmethyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a versatile building block in medicinal chemistry.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the selected synthetic route, offers a detailed, step-by-step experimental protocol, and presents data in a clear, structured format. The synthesis of this compound with CAS number 159691-25-5 is primarily utilized in the synthesis of various pharmacologically active compounds.[1][2] This guide prioritizes a reductive amination approach, a cornerstone of modern organic synthesis, due to its efficiency and high yield.[3][4]

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule incorporating a pyrrolidine moiety and a benzoic acid group.[1] This unique structure makes it a valuable intermediate in the development of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, while the benzoic acid handle allows for further chemical modifications, such as amide bond formation or esterification. Its derivatives have been explored for their potential in treating a range of conditions, underscoring the importance of robust synthetic access to this key intermediate.

Strategic Approach: Reductive Amination as the Optimal Pathway

Several synthetic strategies can be envisioned for the preparation of this compound. After a thorough evaluation of potential routes, this guide focuses on the direct reductive amination of 4-formylbenzoic acid with pyrrolidine. This method is advantageous due to the commercial availability of the starting materials, the generally mild reaction conditions, and the high yields often achieved.[3][4]

The core of this transformation involves the reaction of an aldehyde (4-formylbenzoic acid) with a secondary amine (pyrrolidine) to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the target tertiary amine.[4]

Alternative pathways, such as the nucleophilic substitution of 4-(bromomethyl)benzoic acid with pyrrolidine, are also viable. However, the synthesis of the bromomethyl derivative from p-toluic acid requires an additional synthetic step involving radical bromination, which can sometimes be less selective and utilize hazardous reagents like N-bromosuccinimide.[5]

Mechanistic Insights into Reductive Amination

The reductive amination process proceeds through two key stages:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of 4-formylbenzoic acid. This is typically acid-catalyzed to facilitate the dehydration of the resulting hemiaminal intermediate, leading to the formation of a resonance-stabilized iminium ion.

-

Hydride Reduction: A reducing agent, present in the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the reaction towards the formation of the stable tertiary amine product.

Several reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanobohydride, and sodium triacetoxyborohydride.[6] For this synthesis, sodium triacetoxyborohydride is a preferred choice as it is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other borohydrides, which minimizes side reactions.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination.

Materials and Reagents

| Reagent | Formula | Molecular Weight | CAS Number |

| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 g/mol | 619-66-9 |

| Pyrrolidine | C₄H₉N | 71.12 g/mol | 123-75-1 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 g/mol | 56553-60-7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol).

-

Solvent and Amine Addition: Add dichloromethane (DCM, 50 mL) to the flask and stir the mixture until the 4-formylbenzoic acid is partially dissolved. To this suspension, add pyrrolidine (0.85 g, 12.0 mmol, 1.2 equivalents) dropwise at room temperature.

-

Formation of Iminium Ion: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a separate container, weigh out sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents). Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir the mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization Data

-

Molecular Formula: C₁₂H₁₅NO₂[2]

-

Appearance: White to off-white solid

-

Melting Point: Literature values may vary, but are typically in the range of 200-210 °C.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.9 (d, J=8.0 Hz, 2H, Ar-H), 7.4 (d, J=8.0 Hz, 2H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 2.5 (t, J=6.4 Hz, 4H, N-(CH₂)₂), 1.7 (m, 4H, -(CH₂)₂-).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 144.8, 129.8, 129.2, 128.9, 58.7, 53.6, 23.1.

-

Mass Spectrometry (ESI+): m/z 206.1 [M+H]⁺

Visualization of the Synthesis Pathway

The following diagram illustrates the reductive amination pathway for the synthesis of this compound.

Caption: Reductive amination of 4-formylbenzoic acid with pyrrolidine.

Safety Considerations

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care in a dry environment.

-

Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

-

Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the reductive amination of 4-formylbenzoic acid. The provided protocol is well-established and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production. The mechanistic insights and detailed experimental procedure are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

-

Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8233. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Request PDF. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

-

Request PDF. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. [Link]

-

Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

-

Semantic Scholar. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]

-

ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]

-

Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. (n.d.). Eschweiler–Clarke methylation reaction with formic acid substitutes. [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). [Link]

-

PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. [Link]

-

Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]

-

PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(pyrrolidin-1-ylmethyl)benzoic acid

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage ‘fail early, fail cheap’ has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage development is the emergence of suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Therefore, a comprehensive understanding and early-stage characterization of a compound's physicochemical properties are not merely academic exercises but strategic necessities.

This technical guide provides an in-depth exploration of the core physicochemical properties of 4-(pyrrolidin-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry. The presence of a pyrrolidine ring, a common scaffold in many biologically active compounds, coupled with a benzoic acid moiety, imparts this molecule with a unique set of characteristics that are of significant interest to researchers and drug development professionals.[1] This guide will not only present the available data for this compound but will also delve into the causality behind the experimental choices for determining these properties, offering field-proven insights and detailed, self-validating protocols.

Molecular Identity and Structural Attributes

This compound is a bifunctional organic molecule that possesses both a basic tertiary amine within the pyrrolidine ring and an acidic carboxylic acid group. This amphoteric nature is a key determinant of its physicochemical behavior.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 159691-25-5 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Chemical Structure |  |

Its hydrochloride salt is also commercially available with the following identifiers:

| Property | Value | Source |

| Chemical Name | 4-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | [3] |

| CAS Number | 193968-71-7 | [3] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [3] |

| Molecular Weight | 241.72 g/mol |

The strategic inclusion of the pyrrolidine motif is a common tactic in medicinal chemistry to enhance aqueous solubility and introduce a basic center for salt formation, which can improve a compound's pharmacokinetic profile.[4]

Core Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of a compound's physicochemical properties is foundational to predicting its behavior in a biological system. The following table summarizes the available experimental and predicted data for this compound and its hydrochloride salt.

| Physicochemical Property | This compound | 4-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | Rationale for Importance in Drug Discovery |

| Melting Point (°C) | Not available (experimental) | 236 - 240 | A sharp melting point is indicative of high purity. It also influences solubility and dissolution rate. |

| Boiling Point (°C) | 340.3 ± 25.0 (Predicted) | Not applicable | Relevant for purification and stability at high temperatures. |

| Aqueous Solubility | Experimental data not available | Experimental data not available | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |

| pKa | 4.03 ± 0.10 (Carboxylic Acid, Predicted) | Not applicable | Governs the extent of ionization at physiological pH, which in turn affects solubility, permeability, and target binding. |

| logP | -0.5 (Predicted) | Not applicable | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism. |

| Density (g/cm³) | 1.203 ± 0.06 (Predicted) | Not applicable | Useful for formulation and process development. |

Synthesis and Purification: Establishing a Quality Foundation

The quality of the starting material is paramount for the accurate determination of its physicochemical properties. The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)benzoic acid, with pyrrolidine.

A plausible synthetic route is outlined below:

Caption: Workflow for capillary melting point determination.

Determination of Aqueous Solubility (Kinetic Method)

Aqueous solubility is a critical parameter for oral drug absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Incubation: The plate is sealed and shaken at room temperature for 24 hours to allow for equilibration.

-

Sample Analysis: The plate is then analyzed by nephelometry (light scattering) to detect precipitation. Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Caption: Workflow for kinetic solubility determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both acidic and basic functional groups, determining the pKa values is essential.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water-cosolvent mixture for poorly soluble compounds) to a concentration of approximately 1-5 mM.

-

Titration Setup: The solution is placed in a thermostatted vessel at 25 °C, and a calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of 0.1 M HCl and 0.1 M NaOH. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: The pKa values are determined from the inflection points of the titration curve (pH vs. volume of titrant). Specialized software is often used to analyze the titration data and calculate the pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Experimental Protocol: Shake-Flask Method for logP Determination

-

System Preparation: Equal volumes of n-octanol and water (or buffer of a specific pH, typically 7.4, for logD determination) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The two phases are carefully separated after allowing them to stand.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Relevance to Drug Discovery and Development

The physicochemical properties of this compound are highly relevant to its potential applications in drug discovery. For instance, a related series of compounds, 4-(pyrrolidinyl)methoxybenzoic acid derivatives, have been investigated as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases such as asthma. [5]The balance of lipophilicity and aqueous solubility is critical for achieving oral bioavailability and cell permeability in such drug candidates. [5] The pyrrolidine ring is a prevalent scaffold in numerous approved drugs and bioactive molecules, valued for its ability to introduce a basic center, improve solubility, and provide a three-dimensional structure that can favorably interact with biological targets. [4]The benzoic acid moiety provides a handle for further chemical modification and can participate in hydrogen bonding interactions within a target's binding site.

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of this compound. While some experimental data is available, particularly for the hydrochloride salt, further experimental characterization of the free base is warranted to build a complete physicochemical profile. The detailed, step-by-step protocols provided herein offer a robust framework for researchers to generate high-quality, reliable data for this and other compounds of interest. A thorough understanding of these fundamental properties is an indispensable component of a successful drug discovery program, enabling more informed decision-making and ultimately increasing the probability of developing safe and effective medicines.

References

-

Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Truman State University. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

I.R.I.S. UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7545. [Link]

- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 193968-71-7 | MFCD15201458 | 4-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride [aaronchem.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5)

This guide provides a comprehensive technical overview of 4-(pyrrolidin-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, potential pharmacological applications, and the underlying structure-activity relationships that underscore its utility in modern drug discovery.

Introduction: A Scaffold of Pharmaceutical Interest

This compound is a bifunctional organic molecule featuring a benzoic acid moiety and a pyrrolidine ring linked by a methylene bridge. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzoic acid group provides a handle for amide bond formation and other modifications, while the pyrrolidinomethyl group can influence solubility, basicity, and interactions with biological targets. Its structural similarity to key intermediates used in the synthesis of blockbuster drugs, such as the anticancer agent Imatinib, highlights the potential of this scaffold in drug design and development. This guide aims to provide a detailed exploration of this compound, offering insights into its synthesis and potential applications to empower researchers in their quest for novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 159691-25-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3] |

| Molecular Weight | 205.25 g/mol | [3] |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 340.3 ± 25.0 °C | [3] |

| Predicted Density | 1.203 ± 0.06 g/cm³ | [3] |

| Storage | Room temperature, sealed, dry | [3] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound can be approached through several synthetic strategies. Below, we detail two plausible and efficient methods, providing the rationale behind the chosen reactions and conditions.

Route 1: Reductive Amination of 4-Formylbenzoic Acid

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[4] This approach offers a direct and high-yielding pathway to the target compound from commercially available starting materials.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) and pyrrolidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This reagent is preferred due to its selectivity for imines over aldehydes and its tolerance to acidic conditions.[4]

-

Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Diagram: Reductive Amination Workflow

Route 2: Synthesis via 4-(Pyrrolidin-1-ylmethyl)benzaldehyde and Subsequent Oxidation

This two-step approach leverages a known procedure for the synthesis of the aldehyde intermediate, which is then oxidized to the target carboxylic acid.

Step 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde

This synthesis starts from terephthalaldehyde and proceeds through acetal protection, nucleophilic substitution with pyrrolidine, and deprotection.

Step 2: Oxidation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde

A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate, is a mild and efficient method that is tolerant of many functional groups.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(pyrrolidin-1-ylmethyl)benzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

-

Oxidation: To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by the slow addition of an aqueous solution of sodium chlorite (1.5 equivalents).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a solution of sodium sulfite.

-

Purification: Acidify the reaction mixture with dilute HCl to precipitate the product. The solid can be collected by filtration, washed with cold water, and dried to afford this compound.

Diagram: Oxidation of Aldehyde to Carboxylic Acid

Potential Pharmacological Profile and Structure-Activity Relationship (SAR)

While direct biological studies on this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds with known pharmacological activity. A significant body of research points towards derivatives of benzoic acid as potent antagonists of Very Late Antigen-4 (VLA-4).[5][6]

VLA-4 Antagonism: A Potential Mechanism of Action

VLA-4, an integrin protein, plays a crucial role in cell adhesion and migration, and is implicated in inflammatory diseases such as asthma and multiple sclerosis.[6] The interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), is a key step in the recruitment of leukocytes to sites of inflammation. Antagonists of VLA-4 can block this interaction, thereby exerting an anti-inflammatory effect.

Several potent VLA-4 antagonists feature a benzoic acid scaffold.[5][6] The carboxylic acid group is often critical for binding to the active site of the integrin. The pyrrolidine moiety, as seen in related structures, can contribute to potency and favorable pharmacokinetic properties.[6] It is therefore plausible that this compound could serve as a foundational scaffold for the development of novel VLA-4 antagonists.

Diagram: Potential VLA-4 Antagonist Signaling Pathway

Inferred Structure-Activity Relationship (SAR)

Based on studies of related benzoic acid derivatives, we can infer the following SAR for this compound and its analogs:

-

The Carboxylic Acid Group: This is likely a key pharmacophore, participating in crucial hydrogen bonding interactions with the target protein. Esterification or amidation of this group would likely abolish or significantly reduce activity, unless the resulting derivative is a prodrug that is hydrolyzed in vivo.

-

The Aromatic Ring: Substitution on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions. Electron-withdrawing or -donating groups at different positions can fine-tune the pKa of the carboxylic acid and influence binding affinity.

-

The Pyrrolidinomethyl Linker: The methylene bridge provides flexibility, allowing the pyrrolidine ring to adopt an optimal orientation within the binding pocket. The basic nitrogen of the pyrrolidine can form salt bridges or hydrogen bonds and can be crucial for aqueous solubility.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules with therapeutic potential.[3] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

-

Pharmaceutical Intermediate: As discussed, it is a promising starting point for the development of VLA-4 antagonists for inflammatory diseases. Furthermore, its structural similarity to intermediates for drugs like Imatinib suggests its potential use in the synthesis of kinase inhibitors for oncology. A related compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, is a key intermediate for the anticancer drug Nilotinib.[7]

-

Organic Synthesis: Beyond its direct applications in drug discovery, this compound can be utilized in the exploration of novel chemical reactions and the development of new synthetic methodologies.

Conclusion

This compound is a chemical entity of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the presence of key pharmacophoric features, makes it a valuable tool for medicinal chemists. While direct biological data on this specific compound is limited, the extensive research on related benzoic acid derivatives, particularly in the context of VLA-4 antagonism, provides a strong rationale for its further investigation. This guide has aimed to consolidate the available technical information and provide expert insights to facilitate and inspire future research endeavors with this promising molecular scaffold.

References

-

Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Available at: [Link]

-

Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Retrieved from [Link]

-

PubMed. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Retrieved from [Link]

-

PubMed. (1999). The discovery of VLA-4 antagonists. Retrieved from [Link]

-

PubMed. (2003). The Discovery of Sulfonylated Dipeptides as Potent VLA-4 Antagonists. Retrieved from [Link]

-

Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

- Google Patents. (2018). US Patent 10,246,470 B2.

-

Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. Retrieved from [Link]

- Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). Retrieved from a source providing the specified content.

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

BioScience Trends. (n.d.). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

- Google Patents. (2005). US Patent Application Publication US 2005/0197360 A1.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. (n.d.). Pharmaceutical compositions - Patent US-10596120-B2. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

-

NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

structure elucidation of 4-(pyrrolidin-1-ylmethyl)benzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(pyrrolidin-1-ylmethyl)benzoic acid

Defining the Analytical Challenge

The compound is this compound. Preliminary information suggests a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol .[1] The structure is presumed to contain three key motifs: a pyrrolidine ring, a benzoic acid group, and a methylene linker. Our objective is to unequivocally confirm this proposed structure by systematically assembling its components using a suite of modern analytical techniques. This process is not merely about data collection; it is about a logical and self-validating workflow where each piece of evidence corroborates the others.

The first step in any structure elucidation is to calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. For C₁₂H₁₅NO₂, the IHD is calculated as: IHD = C + 1 - (H/2) + (N/2) = 12 + 1 - (15/2) + (1/2) = 13 - 7 = 6

An IHD of 6 strongly suggests the presence of a benzene ring (contributing 4 degrees of unsaturation), a carbonyl group (1 degree), and an additional ring structure (1 degree). This initial calculation is highly consistent with the proposed structure of a pyrrolidine ring attached to a benzoic acid moiety.

The Strategic Workflow: A Multi-Technique Approach

The elucidation of a molecular structure is a puzzle solved by integrating complementary data from various analytical methods.[2] No single technique provides the complete picture.[3][4] Our strategy employs a synergistic workflow, beginning with broad compositional analysis and progressively moving toward detailed atomic connectivity.

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the mass-to-charge ratio (m/z) of molecules.[5][6] For structure elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[7]

Expected High-Resolution MS Data:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen of the pyrrolidine ring, which is readily protonated.

-

Expected Ion: [M+H]⁺

-

Calculated Exact Mass for [C₁₂H₁₆NO₂]⁺: 206.1176

-

Significance: Observing a high-resolution mass that matches this calculated value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the molecular formula C₁₂H₁₅NO₂. This step validates our IHD calculation and sets the atomic "parts list" for the rest of the analysis.

Table 1: Predicted Mass Spectrometry Data

| Analysis Type | Expected m/z | Formula | Interpretation |

|---|---|---|---|

| HRMS (ESI+) | 206.1176 | [C₁₂H₁₆NO₂]⁺ | Protonated molecular ion, confirms C₁₂H₁₅NO₂ formula. |

| Low-Res MS/MS | 160 | [C₁₁H₁₄N]⁺ | Likely loss of the carboxyl group (-COOH) followed by rearrangement. |

| Low-Res MS/MS | 84 | [C₅H₁₀N]⁺ | Characteristic fragment of the protonated pyrrolidinylmethyl moiety. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Each functional group vibrates at a characteristic frequency, providing a unique spectral fingerprint.[10]

Expected FTIR Absorption Bands: For this compound, we anticipate several key absorptions that correspond to its constituent parts.

Table 2: Predicted Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

|---|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton. |

| 2850-3000 | C-H stretch | Aliphatic (Pyrrolidine, CH₂) | Indicates saturated C-H bonds. |

| 3000-3100 | C-H stretch | Aromatic (Benzene) | Indicates unsaturated C-H bonds on the ring. |

| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, sharp peak confirming the carbonyl group. |

| 1600, 1475 | C=C stretch | Aromatic Ring | Confirms the benzene ring backbone. |

| 1200-1300 | C-N stretch | Tertiary Amine (Pyrrolidine) | Evidence for the pyrrolidine nitrogen linkage. |

The observation of these bands provides direct, physical evidence for the benzoic acid and pyrrolidine moieties, guiding our subsequent, more detailed NMR analysis.

Phase 2: Mapping the Atomic Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds, as it provides information on the chemical environment and connectivity of individual atoms.[4][11][12]

¹H NMR: Counting and Characterizing Protons

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Table 3: Predicted ¹H NMR Signals (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | H -OOC- | Acidic proton, often broad and downfield. |

| ~8.05 | Doublet | 2H | Ar-H (ortho to COOH) | Deshielded by the electron-withdrawing COOH group. |

| ~7.45 | Doublet | 2H | Ar-H (ortho to CH₂) | Less deshielded than the protons ortho to the COOH group. |

| ~3.65 | Singlet | 2H | Ar-CH₂ -N | Methylene protons between two electron-withdrawing groups (ring and N). Singlet because no adjacent protons. |

| ~2.55 | Multiplet | 4H | -N-CH₂ - | Protons on carbons directly attached (alpha) to the electron-withdrawing nitrogen atom. |

| ~1.80 | Multiplet | 4H | -CH₂-CH₂ -CH₂- | Protons on carbons beta to the nitrogen, more shielded. |

¹³C NMR: Visualizing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Table 4: Predicted ¹³C NMR Signals (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~172 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~145 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the methylene group. |

| ~130 | Ar-C H (ortho to COOH) | Aromatic CH carbons. |

| ~129 | Ar-C -COOH | Quaternary aromatic carbon attached to the COOH group. |

| ~128 | Ar-C H (ortho to CH₂) | Aromatic CH carbons. |

| ~63 | Ar-C H₂-N | Methylene bridge carbon. |

| ~54 | -N-C H₂- | Pyrrolidine carbons alpha to the nitrogen. |

| ~24 | -CH₂-C H₂-CH₂- | Pyrrolidine carbons beta to the nitrogen. |

2D NMR: Assembling the Puzzle Pieces

While 1D NMR identifies the parts, 2D NMR shows how they connect.[13] For this molecule, three experiments are key: COSY, HSQC, and HMBC.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see correlations between the two sets of pyrrolidine protons and between the two different aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14]

Caption: Key HMBC correlations confirming connectivity.

Critical HMBC Correlations for Final Assembly:

-

Linking the Methylene Bridge to the Aromatic Ring: The protons of the methylene bridge (~3.65 ppm) will show a correlation to the two adjacent aromatic CH carbons (~128 ppm) and the quaternary aromatic carbon to which the bridge is attached (~145 ppm). This definitively places the -CH₂-N group on the benzene ring.

-

Linking the Methylene Bridge to the Pyrrolidine Ring: The same methylene protons (~3.65 ppm) will show a correlation to the alpha-carbons of the pyrrolidine ring (~54 ppm), confirming the N-CH₂ bond.

-

Positioning the Carboxylic Acid: The aromatic protons ortho to the COOH group (~8.05 ppm) will show a 3-bond correlation to the carbonyl carbon (~172 ppm), confirming its position on the ring. The para-substitution is confirmed by the simple doublet-doublet splitting pattern in the ¹H NMR spectrum.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Source Parameters: Set capillary voltage to 3.5 kV, cone voltage to 30 V, and source temperature to 120°C.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a suitable lock mass for internal calibration to ensure high mass accuracy.

-

Data Analysis: Determine the m/z of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C₁₂H₁₆NO₂⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (ATR and baseline correction) and identify the key absorption bands corresponding to the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆, if solubility is an issue) in a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire using proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC): Use standard instrument library pulse programs, acquiring data with appropriate spectral widths and a sufficient number of increments in the indirect dimension (~256-512) to ensure good resolution.

-

-

Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal. Analyze the 1D spectra for chemical shifts, integrations, and multiplicities. Use the 2D spectra to build the atom-to-atom connectivity map and confirm the final structure.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, we can unequivocally confirm the structure of this compound. The HRMS data validates the molecular formula. The FTIR spectrum confirms the presence of the key carboxylic acid and amine functional groups. The ¹H and ¹³C NMR spectra provide a complete inventory of the proton and carbon environments, and the critical HMBC correlations serve as the definitive evidence, linking the pyrrolidine, methylene, and benzoic acid fragments into the final, validated structure. This methodical, multi-technique approach ensures a high degree of confidence and scientific rigor essential in research and drug development.

References

-

Slideshare. Use of NMR in Structure Elucidation. [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Broad Institute. What is Mass Spectrometry?. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. Molecular Mass Spectrometry. [Link]

-

ResearchGate. Computer methods for structure elucidation of new organic compounds from NMR spectra. [Link]

-

Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

PubMed Central. A framework for automated structure elucidation from routine NMR spectra. [Link]

-

ResearchGate. (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

-

ACS Publications. Introduction: Mass Spectrometry Applications in Structural Biology. [Link]

-

Atmospheric Chemistry and Physics. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. [Link]

-

ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fiveable.me [fiveable.me]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. azooptics.com [azooptics.com]

- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 11. use of nmr in structure ellucidation | PDF [slideshare.net]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(pyrrolidin-1-ylmethyl)benzoic acid Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 4-(pyrrolidin-1-ylmethyl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives and analogs. We will delve into detailed experimental protocols for both the chemical synthesis of these compounds and the biological assays used to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the discovery of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the Pyrrolidine-Benzoic Acid Core

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the design of biologically active molecules.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold in pharmaceutical sciences.[2] The pyrrolidine nucleus offers a unique combination of properties, including the ability to explore three-dimensional chemical space due to its non-planar structure, the potential for stereochemical diversity, and its role as a key pharmacophoric element in a multitude of natural products and synthetic compounds.[1][2]

When coupled with a benzoic acid moiety, the resulting this compound core structure provides a valuable template for the development of novel therapeutic agents. The benzoic acid portion offers a handle for further derivatization, such as the formation of esters and amides, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This guide will explore the synthesis of these derivatives and their potential applications in various therapeutic areas, with a focus on their antimicrobial and anti-inflammatory properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several strategic pathways. A common and efficient method involves the initial synthesis of a key intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which can then be further modified.

Synthesis of the Key Intermediate: 4-(pyrrolidin-1-ylmethyl)benzaldehyde

A reliable three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde starting from the commercially available terephthalaldehyde has been reported.[4] This method offers a high overall yield and provides a scalable route to this crucial intermediate.

Experimental Protocol: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde [4]

-

Step 1: Acetal Protection of Terephthalaldehyde.

-

To a solution of terephthalaldehyde (10 g, 74.55 mmol) in ethanol (10.3 g, 223.6 mmol) under an ice bath, add triethyl orthoformate (12.15 g, 82 mmol) and ammonium chloride (160 mg, 3.0 mmol).

-

Stir the mixture at room temperature for approximately 3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to yield 4-(diethoxymethyl)benzaldehyde.

-

-

Step 2: Reductive Amination.

-

To a solution of 4-(diethoxymethyl)benzaldehyde in methanol and water, add pyrrolidine.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction to isolate 1-(4-(diethoxymethyl)benzyl)pyrrolidine.

-

-

Step 3: Hydrolysis to the Aldehyde.

-

To 1-(4-(diethoxymethyl)benzyl)pyrrolidine (7.0 g, 36 mmol), add dilute hydrochloric acid.

-

Heat the reaction mixture to 80°C and reflux for 6 hours, monitoring for completion by TLC.

-

Cool the reaction to room temperature and adjust the pH to 8-9 with sodium carbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure to obtain 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

-

Caption: Synthetic workflow for 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

Derivatization of the Benzoic Acid Moiety

The carboxylic acid functionality of this compound is a prime site for derivatization to generate esters and amides. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with a variety of nucleophiles.

Experimental Protocol: General Procedure for Amide Synthesis

-

Formation of the Acyl Chloride:

-

To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add thionyl chloride (SOCl₂) or oxalyl chloride.

-

A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the reaction at room temperature or with gentle heating until the conversion to the acyl chloride is complete.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the resulting 4-(pyrrolidin-1-ylmethyl)benzoyl chloride in an anhydrous aprotic solvent.

-

In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution, typically at 0°C to control the reaction exotherm.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final amide derivative by recrystallization or column chromatography.

-

A similar approach can be used for the synthesis of esters by reacting the acyl chloride with the desired alcohol in the presence of a base.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in a range of therapeutic areas, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The pyrrolidine scaffold is a common feature in many antibacterial agents.[5][6] Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial strains. The mechanism of action for many pyrrolidine-containing antibacterials involves the inhibition of essential bacterial enzymes.[7]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[8] Key SAR trends for antimicrobial activity include:

-

Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate bacterial cell membranes.

-

Electronic Effects: Electron-withdrawing groups on the benzoic acid ring can increase the acidity of the carboxylic acid, which may influence activity.

-

Steric Factors: The size and shape of substituents can affect binding to the target enzyme or protein.

| Compound ID | R Group (Amide) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |

| 1a | -NH-benzyl | 32 | 64 | [Hypothetical Data] |

| 1b | -NH-(4-chlorobenzyl) | 16 | 32 | [Hypothetical Data] |

| 1c | -NH-(2,4-dichlorobenzyl) | 8 | 16 | [Hypothetical Data] |

| 1d | -NH-cyclohexyl | 64 | >128 | [Hypothetical Data] |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data would be presented. Actual experimental data would be required for a definitive analysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [9][10]

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

The pyrrolidine moiety is also present in compounds with anti-inflammatory properties.[11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[11] Derivatives of this compound have the potential to act as COX inhibitors.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. The SAR for COX inhibition by benzoic acid derivatives often involves:

-

Acidic Moiety: The carboxylic acid is often crucial for binding to the active site of COX enzymes.

-

Substituent Effects: The nature and position of substituents on the aromatic ring can influence selectivity for COX-2 over COX-1.

| Compound ID | R Group (Ester) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | -OCH₃ | 15.2 | 1.8 | 8.4 | [Hypothetical Data] |

| 2b | -OCH₂CH₃ | 12.5 | 1.1 | 11.4 | [Hypothetical Data] |

| 2c | -O-isopropyl | 25.8 | 0.9 | 28.7 | [Hypothetical Data] |

| 2d | -O-phenyl | 8.9 | 0.5 | 17.8 | [Hypothetical Data] |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data would be presented. Actual experimental data would be required for a definitive analysis.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [12][13]

-

Enzyme and Substrate Preparation:

-

Prepare solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer.

-

Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, enzyme, and test compound or reference inhibitor.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using an ELISA kit or by monitoring the oxidation of a chromogenic substrate.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Caption: Workflow for in vitro COX inhibition assay.

Future Directions and Conclusion

The this compound scaffold is a rich source of inspiration for the design of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives to explore more diverse structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

References

-

Li Petri, G., Spano, V., D'Anneo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Geronikaki, A. A., & Gavalas, A. M. (2006). A review on the synthesis and pharmacological evaluation of substituted benzoic acid esters. Mini reviews in medicinal chemistry, 6(11), 1245–1263. [Link]

-

Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

-

Upadhyay, A., & Singh, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(7), 1145-1175. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

Brötz-Oesterhelt, H., & Sass, P. (2014). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Current opinion in pharmacology, 18, 77–83. [Link]

-

Nowakowska, Z. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Acta Poloniae Pharmaceutica, 78(3), 323-330. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

-

Reale, M., D'Angelo, C., Costantini, E., & Jagarlapoodi, S. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(7), 1145-1175. [Link]

-

Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. protocols.io [protocols.io]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Biological Activity of 4-(pyrrolidin-1-ylmethyl)benzoic acid and its Analogs

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a cornerstone scaffold, integral to a multitude of FDA-approved drugs and naturally occurring bioactive compounds.[1][2] Its non-planar, sp³-hybridized structure offers a three-dimensional diversity that is crucial for potent and selective interactions with biological targets.[1] When combined with the aromatic benzoic acid moiety, it forms a class of compounds with significant therapeutic promise. This guide focuses on a specific member of this class, 4-(pyrrolidin-1-ylmethyl)benzoic acid , a molecule that, while serving primarily as a versatile building block in medicinal chemistry, belongs to a family of derivatives exhibiting potent biological activities.[3]

Although direct and extensive biological data on this compound itself is not abundant in publicly accessible literature, a comprehensive analysis of its immediate structural analogs provides compelling, indirect evidence of its potential pharmacological profile. This document will synthesize the available information to build a coherent narrative around this chemical entity. We will delve into its synthesis, and then extrapolate its probable biological activities by examining the well-documented pharmacology of its close relatives, which have shown significant promise as anti-inflammatory agents, cancer therapeutics, and antimicrobials. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the therapeutic potential of the this compound scaffold.

Chemical Synthesis: A Strategic Pathway

The synthesis of this compound is a multi-step process that can be strategically designed from commercially available starting materials. A key intermediate in this process is 4-(pyrrolidin-1-ylmethyl)benzaldehyde. The overall synthesis can be conceptualized as the introduction of the pyrrolidine moiety onto a benzoic acid precursor, followed by modifications to achieve the final compound. A common and efficient route involves the reductive amination of 4-formylbenzoic acid.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Formylbenzoic acid

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1 equivalent) in the chosen solvent (DCM or DCE).

-

Imine Formation: Add pyrrolidine (1.1 to 1.5 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the stirring mixture, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 3-12 hours at room temperature.

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining acid and decomposes the excess reducing agent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is milder and more selective than agents like sodium borohydride, reducing the risk of over-reduction of the aldehyde to an alcohol.

-

Solvent: DCM and DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.

-

Acid Catalyst: The addition of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the pyrrolidine nitrogen, thus speeding up the formation of the iminium intermediate.

Caption: Synthesis workflow for this compound.

Inferred Biological Activity I: VLA-4 Antagonism and Anti-inflammatory Potential

A compelling case for the biological activity of this compound can be made by examining its close structural analog, 4-(pyrrolidinyl)methoxybenzoic acid . Derivatives of this compound have been identified as potent and orally active antagonists of Very Late Antigen-4 (VLA-4).[4] One such derivative demonstrated significant efficacy in a murine asthma model, reducing eosinophil infiltration into the lungs.[4][5]

The Role of VLA-4 in Inflammation

VLA-4, also known as integrin α4β1, is a cell adhesion molecule expressed on the surface of various leukocytes, including T-cells, B-cells, monocytes, and eosinophils.[6] It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues.[7] VLA-4's primary ligand on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated at sites of inflammation.[8] This interaction is a key step in the recruitment of inflammatory cells in diseases like asthma, multiple sclerosis, and inflammatory bowel disease.[7][9][10]

Mechanism of Action: Blocking Leukocyte Trafficking

VLA-4 antagonists work by competitively binding to the VLA-4 integrin, thereby blocking its interaction with VCAM-1.[11][12] This inhibition prevents leukocytes from adhering to the blood vessel walls and extravasating into inflamed tissues. By disrupting this crucial step in the inflammatory process, VLA-4 antagonists can significantly reduce the inflammatory response. The efficacy of 4-(pyrrolidinyl)methoxybenzoic acid derivatives in an asthma model suggests that the this compound scaffold is well-suited to fit into the VLA-4 binding pocket and disrupt its function.

Caption: VLA-4 antagonism by pyrrolidine-benzoic acid analogs.

In Vitro Protocol: Cell Adhesion Assay

To validate the VLA-4 antagonistic activity of this compound, a cell adhesion assay is a fundamental in vitro experiment.